

# Preclinical Profile of Pociredir (FTX-6058): A Novel Fetal Hemoglobin Inducer

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

## **Executive Summary**

**Pociredir** (FTX-6058) is an investigational, orally bioavailable small molecule designed to increase the expression of fetal hemoglobin (HbF) for the treatment of sickle cell disease (SCD) and other hemoglobinopathies. Developed by Fulcrum Therapeutics, **Pociredir** acts as a potent and selective inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2). By inhibiting PRC2 activity, **Pociredir** modulates the expression of key genes involved in globin switching, leading to a robust induction of HbF. This guide provides a comprehensive overview of the preclinical data that form the basis of **Pociredir**'s clinical development, detailing its mechanism of action, efficacy in cellular and animal models, and the experimental protocols utilized in these foundational studies.

# Mechanism of Action: EED Inhibition and PRC2 Modulation

**Pociredir**'s therapeutic rationale is centered on the re-induction of fetal hemoglobin, a well-established disease-modifying strategy in sickle cell disease. Individuals with SCD who also have hereditary persistence of fetal hemoglobin (HPFH), characterized by HbF levels of 25-30%, are often asymptomatic.[1] **Pociredir** achieves this by targeting the PRC2 complex, a key







epigenetic regulator that silences gene expression through the trimethylation of histone H3 at lysine 27 (H3K27me3).

**Pociredir** selectively binds to EED, a core subunit of the PRC2 complex, leading to the inhibition of its methyltransferase activity.[1] This inhibition results in a reduction of H3K27me3 levels at the promoters of key fetal globin repressors, including BCL11A and MYB.[2] The downregulation of these repressors, in turn, leads to the reactivation of  $\gamma$ -globin (HBG) gene expression and a subsequent increase in HbF production.[2]





Click to download full resolution via product page

Figure 1. Mechanism of Action of Pociredir (FTX-6058).



## **Preclinical Efficacy**

The preclinical efficacy of **Pociredir** was evaluated in a series of in vitro and in vivo studies designed to demonstrate target engagement, HbF induction, and downstream effects on sickle cell disease pathology.

## In Vitro Studies in Human Hematopoietic Stem Cells

**Pociredir** has demonstrated robust induction of HbF in human CD34+ hematopoietic stem cells derived from both healthy donors and individuals with sickle cell disease.

Table 1: In Vitro Efficacy of **Pociredir** in Human CD34+ Cells

| Parameter                  | Cell Type               | Treatment                                 | Result                         | Citation(s) |
|----------------------------|-------------------------|-------------------------------------------|--------------------------------|-------------|
| HbF Protein                | Healthy Donor<br>CD34+  | Pociredir                                 | Up to ~30% of total hemoglobin | [3][4]      |
| SCD Donor<br>CD34+         | Pociredir               | Clinically<br>desirable globin<br>profile | [3]                            |             |
| HBG mRNA                   | Healthy Donor<br>CD34+  | Pociredir                                 | Potent<br>upregulation         | [3]         |
| BCL11A & MYB<br>Expression | In vitro models         | Pociredir                                 | Dose-dependent decreases       | [2]         |
| F-cell Distribution        | Differentiated<br>CD34+ | Pociredir                                 | Pancellular<br>distribution    | [3]         |

### In Vivo Studies in a Sickle Cell Disease Mouse Model

The efficacy of **Pociredir** was further confirmed in the Townes mouse model, a humanized transgenic model of sickle cell disease.

Table 2: In Vivo Efficacy of **Pociredir** in the Townes SCD Mouse Model



| Parameter                          | Treatment                                 | Duration       | Result                                                       | Citation(s) |
|------------------------------------|-------------------------------------------|----------------|--------------------------------------------------------------|-------------|
| Target<br>Engagement<br>(H3K27me3) | 5 mg/kg QD                                | -              | ~70% reduction in H3K27me3 levels                            | [1]         |
| F-cells                            | Pociredir                                 | 13 and 21 days | 2-3 fold increase                                            | [1]         |
| HbF Protein                        | Pociredir                                 | 13 and 21 days | 2-3 fold increase                                            | [1]         |
| Comparison to<br>Hydroxyurea       | Pociredir vs. 100<br>mg/kg<br>Hydroxyurea | -              | Superior HbF induction                                       | [1][4]      |
| Hematological<br>Parameters        | 5 mg/kg QD                                | 21 days        | Decreased reticulocytes, increased RBCs and total hemoglobin | [1]         |
| Inflammatory<br>Markers            | 5 mg/kg QD                                | 21 days        | Decreased<br>neutrophils and<br>white blood cells            | [1]         |
| Splenomegaly                       | 5 mg/kg QD                                | 21 days        | ~25% reduction in spleen weight                              | [1]         |

# Experimental Protocols In Vitro Human CD34+ Cell Differentiation and Treatment

- Cell Source: Human CD34+ hematopoietic stem cells were obtained from healthy donors and individuals with sickle cell disease.
- Cell Culture and Differentiation: CD34+ cells were cultured in a multi-step differentiation
  medium to induce erythroid lineage commitment. While specific cytokine cocktails and
  timings are proprietary, a typical protocol involves a basal medium supplemented with growth
  factors such as SCF, EPO, IL-3, and dexamethasone over a period of 14-21 days.



- Pociredir Treatment: Differentiated erythroid progenitor cells were treated with varying concentrations of Pociredir or vehicle control (e.g., DMSO).
- Analysis:
  - HbF Protein Quantification: Fetal hemoglobin levels were measured as a percentage of total hemoglobin using High-Performance Liquid Chromatography (HPLC).
  - F-cell Analysis: The percentage of cells expressing HbF (F-cells) was determined by flow cytometry using antibodies against HbF and erythroid cell surface markers (e.g., CD235a).
  - Gene Expression Analysis: mRNA levels of HBG, BCL11A, and MYB were quantified using quantitative real-time PCR (qPCR) or RNA sequencing.



Click to download full resolution via product page



#### Figure 2. In Vitro Experimental Workflow.

#### In Vivo Townes Mouse Model Studies

- Animal Model: The Townes mouse model of sickle cell disease, which expresses human  $\alpha$  and  $\beta S$ -globin genes, was utilized.
- Dosing: Pociredir was administered orally once daily (QD) at various doses (e.g., 5 mg/kg).
   A vehicle control group and a comparator arm with hydroxyurea (e.g., 100 mg/kg) were included in some studies.
- Treatment Duration: Studies were conducted for varying durations, typically ranging from 14 to 28 days.
- Sample Collection: Blood samples were collected at specified time points for hematological and biomarker analysis. At the end of the study, tissues such as the spleen were harvested.
- Analysis:
  - Target Engagement: The reduction in H3K27me3 levels in peripheral blood mononuclear cells (PBMCs) or bone marrow was measured by flow cytometry.[5]
  - HbF and F-cell Quantification: HbF protein and F-cell percentages were determined from whole blood samples using HPLC and flow cytometry, respectively.
  - Hematological Parameters: Complete blood counts (CBCs) were performed to assess red blood cells, white blood cells, hemoglobin, and reticulocyte counts.
  - Organ Pathology: Spleens were weighed to assess splenomegaly.





Click to download full resolution via product page

Figure 3. In Vivo Experimental Workflow.

## **Preclinical Safety and Tolerability**

Across multiple preclinical rodent models, **Pociredir** demonstrated good tolerability with once-a-day oral dosing.[4] Comprehensive IND-enabling packages, including up to 28-day Good



Laboratory Practices (GLP) toxicology studies, have been completed to support its clinical development.[6]

### Conclusion

The preclinical data for **Pociredir** (FTX-6058) provide a strong foundation for its development as a novel, orally administered therapy for sickle cell disease. Through the selective inhibition of EED and subsequent modulation of the PRC2 complex, **Pociredir** has demonstrated a robust and consistent ability to induce fetal hemoglobin to potentially therapeutic levels in both in vitro and in vivo models of the disease. These findings, coupled with a favorable preclinical safety profile, have paved the way for ongoing clinical investigation to determine the ultimate therapeutic potential of this promising agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ash.confex.com [ash.confex.com]
- 2. Fulcrum Therapeutics Announces Preclinical Proof-of-Concept Data for FTX-6058 at the Virtual 14th Annual Sickle Cell Disease Research & Educational Symposium and 43rd National Sickle Cell Disease Scientific Meeting » Fulcrum Therapeutics [ir.fulcrumtx.com]
- 3. Fulcrum Therapeutics Announces Multiple Presentations During the 62nd American Society of Hematology (ASH) Annual Meeting and ExpositionScreening of healthy volunteers initiated in Phase 1 clinical trial of FTX-6058 BioSpace [biospace.com]
- 4. researchgate.net [researchgate.net]
- 5. fulcrumtx.com [fulcrumtx.com]
- 6. Fulcrum Therapeutics Announces Preclinical Proof-of-Concept Data for FTX-6058 at the Virtual 14th Annual Sickle Cell Disease Research & Educational Symposium and 43rd National Sickle Cell Disease Scientific Meeting » Fulcrum Therapeutics [ir.fulcrumtx.com]
- To cite this document: BenchChem. [Preclinical Profile of Pociredir (FTX-6058): A Novel Fetal Hemoglobin Inducer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8210139#preclinical-studies-of-pociredir-ftx-6058]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com